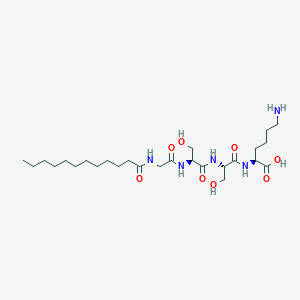

Myristoyl-glycyl-seryl-seryl-lysine

Beschreibung

Myristoyl-glycyl-seryl-seryl-lysine is a synthetic peptide featuring a myristoyl (C14:0 fatty acid) group covalently linked to a tetrapeptide sequence (Gly-Ser-Ser-Lys). This compound is hypothesized to play roles in cellular signaling, drug delivery, or antimicrobial activity, though specific applications require further validation .

Eigenschaften

CAS-Nummer |

130170-10-4 |

|---|---|

Molekularformel |

C12H8F16O2 |

Molekulargewicht |

559.7 g/mol |

IUPAC-Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-(dodecanoylamino)acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C26H49N5O8/c1-2-3-4-5-6-7-8-9-10-14-22(34)28-16-23(35)29-20(17-32)24(36)31-21(18-33)25(37)30-19(26(38)39)13-11-12-15-27/h19-21,32-33H,2-18,27H2,1H3,(H,28,34)(H,29,35)(H,30,37)(H,31,36)(H,38,39)/t19-,20-,21-/m0/s1 |

InChI-Schlüssel |

UFIOOULPNRLKQF-ACRUOGEOSA-N |

SMILES |

CCCCCCCCCCCC(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O |

Isomerische SMILES |

CCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O |

Kanonische SMILES |

CCCCCCCCCCCC(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O |

Sequenz |

GSSK |

Synonyme |

myristoyl-Gly-Ser-Ser-Lys myristoyl-glycyl-seryl-seryl-lysine |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Myristoylated Derivatives

Myristoyl Choline Chloride (CAS 4277-89-8)

- Structure : Myristoyl group attached to choline (quaternary ammonium base).

- Comparison: Unlike the peptide backbone of Myristoyl-glycyl-seryl-seryl-lysine, this compound is a lipid-quaternary ammonium hybrid. The choline group enhances water solubility, while the myristoyl tail aids membrane integration.

Methyl Myristelaidate (CAS 72025-18-4)

- Structure : Trans-isomer of myristic acid methyl ester.

- Comparison : A simple ester lacking peptide or charged groups. It serves as a lipid model for studying membrane fluidity or as a cosmetic ingredient. The absence of a peptide backbone limits its biological interactivity compared to this compound .

Lysine-Containing Peptides

L-Lysine, L-methionyl-L-serylglycylglycyl-L-lysyl-L-serylglycylglycyl (CAS 627863-67-6)

- Structure : Complex peptide with methionine, serine, glycine, and lysine residues.

- Comparison : Shares lysine and serine residues but lacks a myristoyl group. The glycine-rich sequence may enhance flexibility, while methionine introduces sulfur-based reactivity. Functional differences likely arise from the absence of lipid anchoring .

Trilisine (LYSYLLYSYLLYSINE, CAS 13184-14-0)

- Structure : Polylysine (Lys-Lys-Lys) with three lysine units.

- Comparison: Highly cationic due to multiple ε-amino groups, enabling DNA binding or antimicrobial activity.

Physicochemical and Bioactive Properties

Table 1: Key Properties of Compared Compounds

| Compound | Molecular Formula | Key Functional Groups | Lipophilicity (LogP)* | Key Applications |

|---|---|---|---|---|

| This compound | C₂₃H₄₄N₆O₈ | Myristoyl, Ser, Lys | ~3.5 (estimated) | Drug delivery, signaling |

| Myristoyl Choline Chloride | C₁₉H₄₀ClNO₂ | Myristoyl, Quaternary amine | ~4.2 | Surfactants, liposomes |

| Methyl Myristelaidate | C₁₅H₂₈O₂ | Myristoyl ester | ~6.0 | Lipid modeling, cosmetics |

| Trilisine | C₁₈H₃₈N₆O₄ | Polylysine | ~-2.0 | Antimicrobial, gene delivery |

*LogP values estimated via computational tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.